N-(3-(苯并[d]噁唑-2-基)苯基)-1-((4-甲氧基苯基)磺酰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoxazole could be synthesized via cyclodehydration of 2-aminophenols and carboxylic acids . The sulfone group could be introduced through a sulfonylation reaction . The piperidine ring could be formed through a cyclization reaction, and the carboxamide could be introduced through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The benzoxazole and piperidine rings would add rigidity to the structure, while the sulfone and carboxamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzoxazole could undergo electrophilic substitution or nucleophilic addition. The sulfone could be reduced to a sulfide. The piperidine could undergo N-alkylation, and the carboxamide could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would influence properties like solubility, melting point, and boiling point .科学研究应用
合成和药理学性质
化学化合物 N-(3-(苯并[d]恶唑-2-基)苯基)-1-((4-甲氧基苯基)磺酰基)哌啶-4-甲酰胺属于一类具有多种药理学用途的化合物。研究探索了其在各种生物活性中的合成和潜力,不包括药物使用、剂量和副作用。
苯甲酰胺衍生物作为选择性血清素受体激动剂:一项研究重点关注苯甲酰胺衍生物,强调它们在加速胃排空和增加排便频率中的作用,表明由于选择性血清素 4 受体激动作用而具有作为具有减少副作用的新型促动力剂的潜力 S. Sonda 等人,2004 年。
哌嗪衍生物的晶体结构和 DFT 计算:另一项研究工作涉及合成具有显着分子间氢键的哌嗪衍生物,通过晶体结构研究和密度泛函理论 (DFT) 计算进行研究。这些研究提供了对这类化合物的分子性质的见解 K. Kumara 等人,2017 年。
吡啶衍生物的抗菌研究:对包括目标化合物在内的新型吡啶衍生物的抗菌特性的研究表明,这些化合物具有相当大的抗菌活性,突出了它们在抗菌应用中的潜力 N. B. Patel 和 S. N. Agravat,2009 年。
带有苯甲酰胺部分的苯磺酰胺的酶抑制:对同时带有磺酰胺和苯甲酰胺部分的化合物的研究揭示了对人碳酸酐酶 I 和 II 和乙酰胆碱酯酶的显着抑制潜力,表明这些化合物具有广泛的生物活性 M. Tuğrak 等人,2020 年。
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-33-21-9-11-22(12-10-21)35(31,32)29-15-13-18(14-16-29)25(30)27-20-6-4-5-19(17-20)26-28-23-7-2-3-8-24(23)34-26/h2-12,17-18H,13-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPPPBGLYIDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。